molecular formula C22H18BrN3O4S B2761580 3-(4-bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 312586-92-8

3-(4-bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2761580
CAS No.: 312586-92-8
M. Wt: 500.37
InChI Key: ZJIICSOSGNTPRR-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Reduction: The bromophenyl group can participate in nucleophilic substitution reactions.

    Substitution: The tosyl group can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group would yield an aminophenyl derivative, while substitution of the tosyl group could result in various substituted pyrazoles.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and nitrophenyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(4-bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

3-(4-bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of both bromophenyl and nitrophenyl groups allows for diverse chemical reactivity, while the tosyl group provides a handle for further functionalization.

Properties

IUPAC Name

5-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O4S/c1-15-5-11-20(12-6-15)31(29,30)25-22(17-3-2-4-19(13-17)26(27)28)14-21(24-25)16-7-9-18(23)10-8-16/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIICSOSGNTPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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